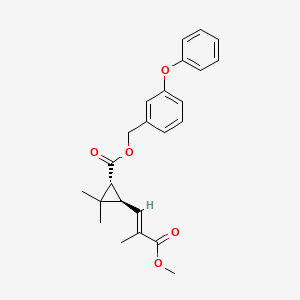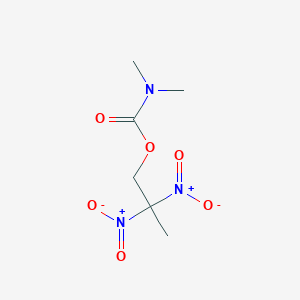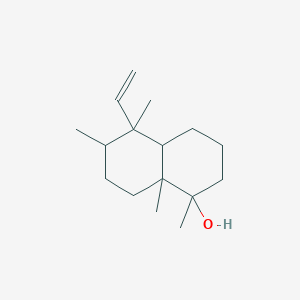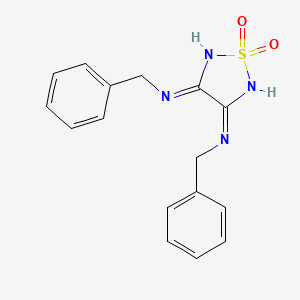
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione is a complex organic compound that features a thiadiazole ring substituted with benzylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione typically involves the reaction of benzylamine with a suitable thiadiazole precursor. One common method includes the use of 3,4-dichloro-1,2,5-thiadiazole as a starting material, which undergoes nucleophilic substitution with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the thiadiazole ring or the benzylamino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylamino groups or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
科学的研究の応用
3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione exerts its effects involves interactions with specific molecular targets. The benzylamino groups can form hydrogen bonds or other interactions with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may also participate in redox reactions, influencing cellular processes related to oxidative stress.
類似化合物との比較
Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole: A precursor used in the synthesis of 3,4-Bis(benzylamino)-1H-1lambda~6~,2,5-thiadiazole-1,1-dione.
Benzylamine: A simple amine that can be used to introduce benzylamino groups into various compounds.
Thiadiazole derivatives: Other compounds containing the thiadiazole ring, which may have similar chemical properties but different substituents.
Uniqueness
This compound is unique due to the presence of two benzylamino groups attached to the thiadiazole ring
特性
CAS番号 |
111738-38-6 |
|---|---|
分子式 |
C16H16N4O2S |
分子量 |
328.4 g/mol |
IUPAC名 |
3-N,4-N-dibenzyl-1,1-dioxo-1,2,5-thiadiazolidine-3,4-diimine |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22)19-15(17-11-13-7-3-1-4-8-13)16(20-23)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
InChIキー |
UQTGUVLFSCYJIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN=C2C(=NCC3=CC=CC=C3)NS(=O)(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


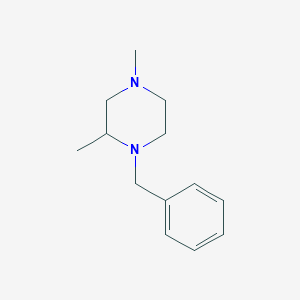
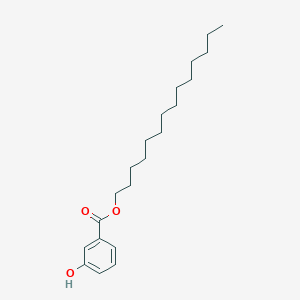


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
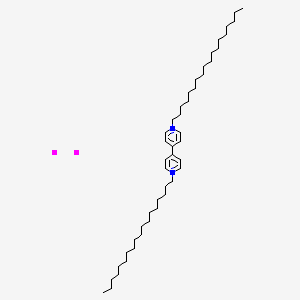
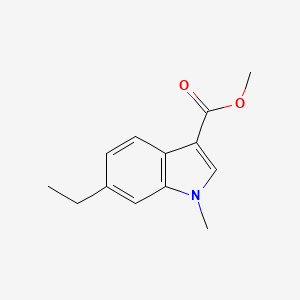
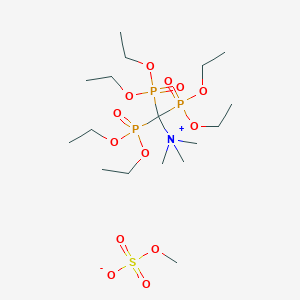
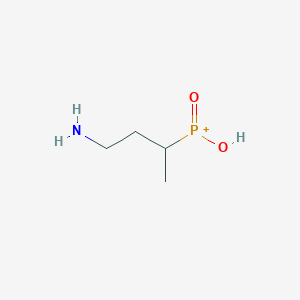
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
